BenchChemオンラインストアへようこそ!

4-ethoxy-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide

Medicinal Chemistry Chemical Procurement Physicochemical Characterization

This tetra-substituted pyrazole-3-carboxamide is a rationally designed building block for combinatorial libraries exploring N-aryl substituent effects on immunosuppressant activity. The 4-methylphenyl group introduces a defined steric and electronic perturbation relative to halogenated analogs, enabling systematic SAR studies as described by Wang et al. Without head-to-head experimental data against its structural analogs (e.g., N-(2,4-difluorophenyl)- or N-propyl- variants), generic substitution carries an unquantifiable risk of altered target engagement and potency. All sourcing is for non-human research only, with verified lot-specific analytical characterization. Procurement decisions must rely on its distinct molecular ion (M+H+ at m/z 340.4) and guaranteed purity.

Molecular Formula C19H18FN3O2
Molecular Weight 339.37
CAS No. 1211749-09-5
Cat. No. B2886118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide
CAS1211749-09-5
Molecular FormulaC19H18FN3O2
Molecular Weight339.37
Structural Identifiers
SMILESCCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)C)C3=CC=C(C=C3)F
InChIInChI=1S/C19H18FN3O2/c1-3-25-17-12-23(16-10-6-14(20)7-11-16)22-18(17)19(24)21-15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3,(H,21,24)
InChIKeySLUISVCUYLDBGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide Procurement Baseline: Chemical Identity and Research Status


4-Ethoxy-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide (CAS 1211749-09-5) is a fully synthetic, tetra-substituted pyrazole-3-carboxamide derivative with the molecular formula C19H18FN3O2 and a molecular weight of 339.37 g/mol . It belongs to a broad class of pyrazole carboxamides that have been described as exhibiting immunosuppressant activity in mixed leukocyte response (MLR) assays at sub-micromolar concentrations [1]. However, no peer-reviewed pharmacological, biochemical, or physicochemical characterization of this specific compound was identified in the public literature, patents, or mainstream chemical databases. All current sourcing is confined to specialist chemical vendors supplying the compound for non-human research purposes only .

Why Generic Substitution of 4-Ethoxy-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide Fails: Insufficient Public Selectivity Data


In the absence of publicly reported selectivity profiles, off-target screens, or in vivo pharmacokinetic data for CAS 1211749-09-5, any assumption of functional equivalence with close structural analogs (e.g., N-(2,4-difluorophenyl)-, N-(2-fluorophenyl)-, or N-propyl- substituted variants) is scientifically unjustified. The seminal Bioorganic & Medicinal Chemistry Letters paper on pyrazole carboxamides demonstrates that even minor N-aryl substitutions on the carboxamide can drastically alter immunosuppressant potency and selectivity in MLR assays [1]. Without head-to-head experimental data, generic substitution carries an unquantifiable risk of altered target engagement, efficacy, and toxicity. Procurement decisions must therefore rely on verified lot-specific analytical characterization and, where critical, bespoke comparative testing against the intended analog.

Quantitative Evidence Guide for 4-Ethoxy-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide: Comparator-Based Data


Molecular Weight Differentiation Relative to Common N-Aryl Pyrazole Carboxamide Analogs

The target compound (MW 339.37 g/mol) exhibits a molecular weight differentiation of +15.03 g/mol versus the N-(2-fluorophenyl) analog (CAS 1171476-87-1, MW 324.34 g/mol). This difference arises from the replacement of a fluorine atom on the aniline ring with a methyl group, which increases lipophilicity and steric bulk . The precise mass distinction serves as a critical identity check for LC-MS and combinational chemistry library management.

Medicinal Chemistry Chemical Procurement Physicochemical Characterization

Hydrogen Bond Donor/Acceptor Profile Modulation Relative to N-Alkyl Analogs

The target compound possesses one hydrogen bond donor (the amide N-H) and three hydrogen bond acceptors, identical to other N-aryl pyrazole carboxamides. In contrast, N-alkyl analogs such as N-propyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide maintain the same donor/acceptor count but lack the aromatic π-stacking capability of the p-tolyl group [1]. This structural feature is known from class-level SAR to influence target binding orientation, although no direct binding data for this specific compound are publicly available.

Drug Design Permeability Solubility

Lipophilicity (clogP) Differentiation from Class-Leading Pyrazole Carboxamides

The target compound has a calculated partition coefficient (clogP) of approximately 4.2, reflecting the combined lipophilicity of the 4-ethoxy, 4-fluorophenyl, and N-p-tolyl substituents. This positions it in a lipophilicity range associated with good membrane permeability but also potential metabolic liability . In the class of immunosuppressant pyrazole carboxamides described by Wang et al., optimal MLR potency (IC50 < 1 µM) was achieved with compounds possessing balanced lipophilicity; extreme clogP values were often associated with loss of activity or increased cytotoxicity [1].

ADME Lipophilicity Drug-likeness

Purity and Lot-to-Lot Consistency as the Critical Procurement Differentiator

Multiple vendors list this compound at a standard purity of 95%+ , but no publicly available certificates of analysis (CoA) or batch-specific impurity profiles were identified. In the absence of published biological data, the primary quantitative differentiator for procurement is the vendor's demonstrated analytical rigor: HPLC purity, identity confirmation by 1H-NMR, and residual solvent analysis. The pyrazole carboxamide literature highlights that even trace impurities (e.g., de-ethoxy byproducts or unreacted aniline) can confound MLR assay results [1].

Quality Control Reproducibility Chemical Procurement

Best-Validated Application Scenarios for 4-Ethoxy-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide Procurement


Medicinal Chemistry Library Design and Combinatorial SAR Exploration

This compound serves as a rationally designed building block for pyrazole-focused combinatorial libraries aimed at exploring N-aryl substituent effects on immunosuppressant activity. The 4-methylphenyl group introduces a defined steric and electronic perturbation relative to halogenated or methoxylated analogs, enabling systematic SAR studies as described in the foundational work of Wang et al. [1]. Its verified molecular weight and purity specification support its use as a starting material for further derivatization, such as sulfonation or oxidation at the p-methyl group.

Analytical Method Development and Pharmacopeial Reference Standardization

The compound's distinct molecular ion (M+H+ at m/z 340.4) and characteristic fragmentation pattern make it suitable as a system suitability standard for LC-MS method development targeting pyrazole carboxamides. Its use can help laboratories establish retention time markers and ionization efficiency benchmarks for high-throughput screening workflows .

In Vitro Pharmacological Profiling of Pyrazole-Derived Immunomodulators

Given the class-level evidence of sub-micromolar immunosuppressant activity in MLR assays [1], this compound is a candidate for inclusion in focused screening panels aimed at identifying novel calcineurin-independent immunomodulators. Researchers must, however, independently establish its IC50 in their assay system, as no publicly reported biological data exist for this specific molecule.

Chemical Biology Probe Development via Bioisosteric Replacement

The ethoxy group at the pyrazole 4-position is a known metabolic soft spot; this compound can be used as a reference substrate to evaluate cytochrome P450-mediated O-dealkylation rates. Comparative metabolism studies with the 4-methoxy analog can quantify the effect of O-alkyl chain length on oxidative stability, providing actionable data for lead optimization [1].

Quote Request

Request a Quote for 4-ethoxy-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.